2-({4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-cyclohexylacetamide
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Overview
Description
2-({4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-cyclohexylacetamide is a complex organic compound that features a variety of functional groups, including a sulfonyl group, a furan ring, an oxazole ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-cyclohexylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-amino-2-furan derivative, with a suitable carbonyl compound.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the chlorophenyl group: This step involves the coupling of the chlorophenyl group to the oxazole ring, often through a nucleophilic substitution reaction.
Formation of the final product: The final step involves the coupling of the cyclohexylacetamide moiety to the intermediate compound, typically through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the sulfanyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Products may include thiols and sulfides.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions suggests it could be modified to enhance its pharmacological activity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-cyclohexylacetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and oxazole groups may play key roles in binding to these targets, while the furan and cyclohexyl groups could influence its overall bioactivity. The exact pathways and molecular targets would require further experimental investigation to elucidate.
Properties
Molecular Formula |
C21H21ClN2O5S2 |
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Molecular Weight |
481.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C21H21ClN2O5S2/c22-14-8-10-16(11-9-14)31(26,27)20-21(29-19(24-20)17-7-4-12-28-17)30-13-18(25)23-15-5-2-1-3-6-15/h4,7-12,15H,1-3,5-6,13H2,(H,23,25) |
InChI Key |
PUIZKENMDQVRAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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